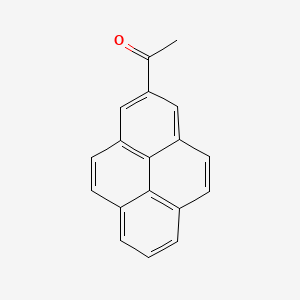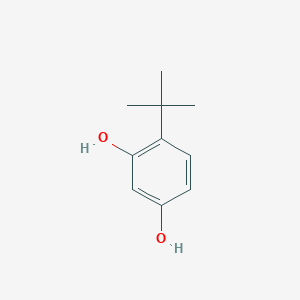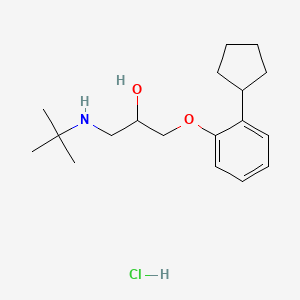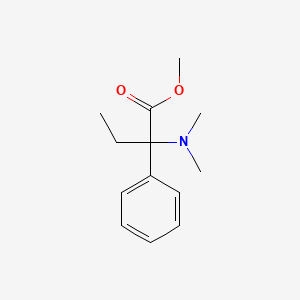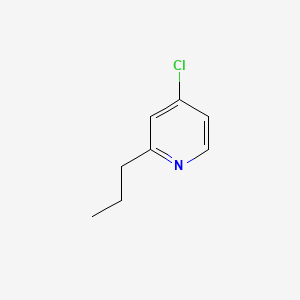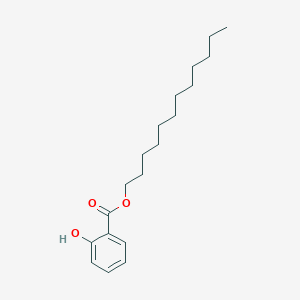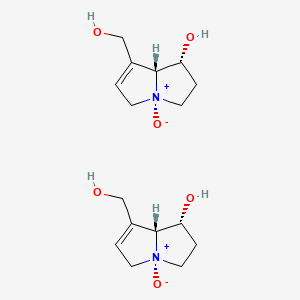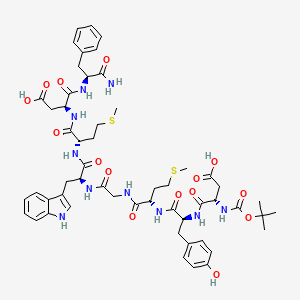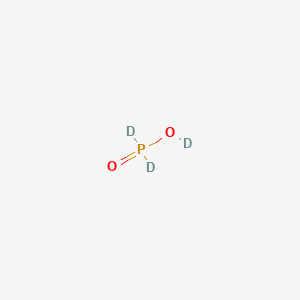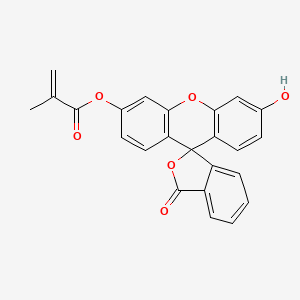
Lacto-N-fucopentaose V
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lacto-N-fucopentaose V (LNFP V) is a pentasaccharide commonly found in human milk. It plays essential roles in various biological processes, including immune modulation, gut health, and cell signaling. Structurally, LNFP V consists of five monosaccharide units: β-D-Gal-(1→3)-β-D-GlcNAc-(1→3)-β-D-Gal-(1→4)-[α-L-Fuc-(1→3)]-D-Glc . This unique arrangement contributes to its functional properties.
Synthesis Analysis
LNFP V can be synthesized through both in vitro and microbial approaches. While multi-enzymatic in vitro synthesis from lactose has been reported, microbial cell factories offer a promising avenue for large-scale production. In a recent study, researchers engineered Escherichia coli to efficiently produce LNFP V. They introduced the GDP-fucose pathway module and a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis to achieve high titers of LNFP V. A beneficial variant (K128D) further enhanced production .
Molecular Structure Analysis
The molecular structure of LNFP V comprises a core disaccharide (β-D-Gal-(1→3)-β-D-GlcNAc) with an α-L-fucose (α-L-Fuc) attached at the Gal-(1→4) position. This arrangement confers specific biological activities, such as binding to lectins and influencing cellular interactions .
Chemical Reactions Analysis
LNFP V participates in various chemical reactions, including glycosylation events. Its fucose moiety is crucial for binding to lectins and modulating immune responses. Additionally, it may serve as a substrate for other glycosyltransferases, leading to the synthesis of more complex oligosaccharides .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Isolation and Characterization
Lacto-N-fucopentaose V (LNFP V) has been a subject of research for its unique structure and properties. It was first characterized from human milk as a pentasaccharide, with a detailed description of its molecular structure (Kobata & Ginsburg, 1969).
Role in Embryonic Development
LNFP V has been studied for its role in biological processes like embryonic development. It was observed that a multivalent LNFP III-lysyllysine conjugate could decompact preimplantation mouse embryos, suggesting a critical role in embryonic development and the importance of oligosaccharide valency in this process (Fenderson, Zehavi, & Hakomori, 1984).
Biotransformation and Synthesis
Research has also focused on the biotransformation and synthesis of LNFP V. A study demonstrated the microbial conversion of lactose and other sugars to fucosylated compounds like LNFP V using genetically modified Escherichia coli, indicating potential for scalable production and various applications (Baumgärtner et al., 2015).
Immunological Applications
LNFP V has been investigated for its immunological significance. For instance, monoclonal antibodies directed against the sugar sequence of LNFP V were obtained from mice immunized with human tumors, suggesting its potential role in cancer immunotherapy or as a biomarker (Brockhaus et al., 1982).
Metabolomic Studies
In metabolomic studies, LNFP V's presence in human breast milk was associated with geographical location and the milk's microbiota, highlighting its role in infant nutrition and potential effects on infant health (Gómez-Gallego et al., 2018).
Biochemical Characterization
LNFP V has been biochemically characterized to identify optimal conditions for its enzymatic synthesis, paving the way for its potential use in the production of fucosylated human milk oligosaccharides (Bai et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)55-25(10(40)3-34)26(11(41)4-35)56-32-24(50)28(19(45)14(7-38)54-32)58-29-15(33-9(2)39)27(18(44)13(6-37)52-29)57-31-23(49)21(47)17(43)12(5-36)53-31/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVLIFCVJJSLBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55NO25 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


